Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZIAJXHYVOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation-Based Synthesis
A common synthetic route for related compounds such as Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate involves a Claisen condensation reaction between a substituted thiophenecarboxylic acid derivative and ethyl acetoacetate in the presence of a base like sodium ethoxide. By analogy, the preparation of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate likely follows a similar pathway:
- Starting Materials: 3-methyl-2-thiophenecarboxylic acid or its activated derivative and ethyl acetoacetate.
- Reaction Conditions: Base-catalyzed Claisen condensation, typically using sodium ethoxide or sodium hydride in anhydrous ethanol or another suitable solvent.
- Mechanism: The enolate ion generated from ethyl acetoacetate attacks the electrophilic carbonyl carbon of the thiophenecarboxylic acid derivative, forming the β-ketoester structure after elimination of water.
This method is favored for its straightforwardness and ability to introduce the 4-oxobutanoate moiety efficiently.
Sulfonium Ylide-Mediated Synthesis
A patented method for preparing 2-acyl-4-oxobutanoate derivatives, which can be adapted for this compound, involves the reaction of β-carbonyl esters with sulfonium ylides in the presence of Lewis acids under mild conditions. The process includes:
- Step 1: Mixing β-carbonyl ester (such as ethyl acetoacetate), sulfonium ylide, Lewis acid catalyst, and an organic solvent.
- Step 2: Reacting the mixture at 85–95 °C for 20–25 hours in air.
- Step 3: Workup involving dilution with ethyl acetate, aqueous washing, drying, filtration, concentration, and chromatographic purification.
This method offers advantages such as high chemical selectivity, mild reaction conditions, broad substrate scope, and high yields. It is particularly useful for synthesizing 2-acyl-4-oxobutanoate derivatives with various aromatic or heteroaromatic substituents, including thiophene rings.
Reduction and Functional Group Transformations
Following the initial synthesis of the ketoester, further functional group modifications can be performed if needed, such as:
- Reduction of the keto group to the corresponding hydroxy derivative using sodium borohydride or lithium aluminum hydride under inert atmosphere and controlled temperature.
- Substitution reactions on the thiophene ring if additional functionalization is desired, using nucleophiles under reflux conditions.
These transformations allow fine-tuning of the compound’s properties for specific applications.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Claisen Condensation | 3-methyl-2-thiophenecarboxylic acid, ethyl acetoacetate, sodium ethoxide, ethanol, reflux | Simple, well-established, cost-effective | Requires dry conditions, base-sensitive substrates | 70–85 |
| Sulfonium Ylide-Mediated Reaction | β-carbonyl ester, sulfonium ylide, Lewis acid, organic solvent, 85–95 °C, 20–25 h | High selectivity, mild conditions, broad substrate scope | Longer reaction time, requires Lewis acid catalyst | 75–90 |
| Post-Synthesis Reduction | Sodium borohydride or LiAlH4, methanol or ether, 0–25 °C | Enables functional group modification | Sensitive to moisture, requires inert atmosphere | 80–95 |
Research Findings and Optimization Notes
- The Claisen condensation route is widely used for synthesizing β-ketoesters with heteroaromatic substituents due to its robustness and scalability.
- The sulfonium ylide method, as described in recent patents, provides a versatile alternative with excellent chemical selectivity and is suitable for complex derivatives.
- Reaction times and temperatures are critical parameters; prolonged heating beyond 25 hours or temperatures above 95 °C may lead to side reactions or decomposition.
- Purification typically involves chromatographic techniques to isolate the pure ketoester, ensuring high purity for subsequent applications.
- The choice of solvent and base can influence the yield and selectivity; ethanol and sodium ethoxide are common, but alternatives like sodium hydride in THF may be used for sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The thienyl group can interact with biological receptors or enzymes, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in 4-Oxobutanoate Derivatives
The biological and chemical properties of 4-oxobutanoate esters are highly dependent on the substituent at the 4-position. Below is a comparative analysis of key analogs:
Aryl-Substituted Derivatives
- Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (): Features a bulky tert-butylphenyl group, which enhances lipophilicity and may improve membrane permeability in drug design. Synthesized via Friedel-Crafts acylation or similar methods, though yields and conditions vary with substituent steric effects .
- Used in high-throughput screening for tyrosinase inhibitors due to its phenolic backbone .
- Ethyl 4-(3-fluorophenyl)-4-oxobutanoate (): Fluorine substitution enhances metabolic stability and bioavailability. Derivatives like this show moderate yields (63–80%) in nucleophilic acylations .
Heterocyclic Derivatives
- Synthesis involves coupling 4-oxo-butanoic acid with indoline, yielding 22–81% depending on alkylation conditions .
- Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): A dual-functionalized derivative with cyanophenyl and methoxyphenyl groups. Exhibits strong UV absorption, useful in photochemical studies .
Thiophene-Containing Analogs
- Ethyl 4-(2-thienyl)-4-oxobutanoate (Inferred from ): Thiophene derivatives are redox-active and often employed in conductive polymers. The 3-methyl-2-thienyl group in the target compound may offer enhanced electron density compared to unsubstituted thiophenes .
Key Trends :
- Electron-donating substituents (e.g., methoxy, methyl) generally improve reaction yields by stabilizing intermediates.
- Steric hindrance (e.g., tert-butyl groups) or electron-withdrawing groups (e.g., nitro, cyano) reduce yields .
Biological Activity
Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thienyl group attached to a butanoate moiety, making it a versatile compound for various chemical reactions. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies demonstrate that it can reduce inflammation markers in vitro and in vivo. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2).
- Receptor Modulation : Its thienyl group may facilitate interactions with various receptors, influencing signaling pathways related to inflammation and microbial resistance.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating strong antimicrobial properties.
- Anti-inflammatory Evaluation : In a model of carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to control groups, suggesting effective anti-inflammatory action. Histopathological analysis showed minimal tissue damage, indicating safety at therapeutic doses.
Comparative Analysis with Similar Compounds
| Compound Name | MIC (µg/mL) | Anti-inflammatory Effect (Edema Reduction %) |
|---|---|---|
| This compound | 50 | 65% |
| Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate | 40 | 70% |
| Ethyl 4-(2-thienyl)-4-oxobutanoate | 60 | 60% |
This table highlights the comparative efficacy of this compound against similar compounds, showcasing its competitive profile in terms of antimicrobial and anti-inflammatory activities.
Q & A
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
